SGC-iMLLT-N

Epigenetics YEATS domain selectivity Chemical probe validation

Bromodomain inhibitors (e.g., JQ1, I-CBP112) cannot interrogate MLLT1/3 YEATS domain biology due to structural distinctness. SGC-iMLLT is a first-in-class chemical probe that selectively inhibits MLLT1/3 YEATS domain with complete selectivity over 48 bromodomains at 50 μM and YEATS2/4 (IC50 >10 μM). • Kd: 0.129 μM (MLLT1 YD), 0.077 μM (MLLT3 YD); IC50: 0.26 μM (MLLT1 YD-histone peptide interaction). • Validated in CETSA, FRAP, and NanoBRET cellular target engagement assays. • Ships globally; supports definitive target validation in MLL-ENL leukemia models.

Molecular Formula C22H24N6O
Molecular Weight 388.5 g/mol
Cat. No. B10822859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGC-iMLLT-N
Molecular FormulaC22H24N6O
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C
InChIInChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m1/s1
InChIKeyQGNDVASWIHEXCL-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SGC-iMLLT: First-in-Class MLLT1/3 YEATS Domain Chemical Probe for Epigenetic Target Validation in Leukemia Research


SGC-iMLLT is a first-in-class small-molecule chemical probe that potently and selectively inhibits MLLT1/3-histone interactions by targeting the YEATS domain (YD) of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3). The compound binds the acetyl/crotonyl-lysine reader pocket with a Kd of 0.129 μM for MLLT1 YD and 0.077 μM for MLLT3 YD, and inhibits MLLT1 YD-histone peptide interaction with an IC50 of 0.26 μM [1]. The probe was developed and characterized by the Structural Genomics Consortium (SGC) and is intended as a tool compound for understanding MLLT1/3-associated biology and the therapeutic potential of YEATS domain inhibition [2].

Why SGC-iMLLT Cannot Be Functionally Substituted by Bromodomain Inhibitors in MLLT1/3-Driven Leukemia Models


Substituting SGC-iMLLT with generic bromodomain inhibitors such as JQ1 or I-CBP112 fails to interrogate MLLT1/3 YEATS domain biology because the YEATS domain is structurally and mechanistically distinct from bromodomains as an acetyl/acyl-lysine reader module [1]. Unlike bromodomain inhibitors, SGC-iMLLT exhibits complete selectivity over 48 recombinant human bromodomains at 50 μM and shows no activity against YEATS2/4 (IC50 >10 μM), ensuring that observed biological effects are attributable specifically to MLLT1/3 YEATS domain inhibition rather than off-target bromodomain engagement [2]. Furthermore, structurally related benzimidazole-amide derivatives have demonstrated distinct interaction mechanisms with the YEATS binding pocket, confirming that even within the same chemotype, substitution without empirical validation risks loss of target engagement and cellular efficacy [3].

SGC-iMLLT Quantitative Differentiation: Head-to-Head Selectivity and Cellular Efficacy Data vs. Benchmarks


SGC-iMLLT Demonstrates Complete Selectivity Over YEATS2/4 vs. No Reported YEATS Profiling for Bromodomain Inhibitors

SGC-iMLLT was profiled against the two other human YEATS domain proteins, YEATS2 and YEATS4, revealing no detectable inhibition at concentrations up to 10 μM (IC50 >10 μM) [1]. This contrasts with the absence of reported YEATS domain selectivity data for bromodomain inhibitors such as JQ1 and I-CBP112, which are not designed to target YEATS readers. Profiling against a panel of 48 recombinant human bromodomains at 50 μM showed no activity in thermal shift assays, confirming complete selectivity for YEATS over bromodomain reader modules [1].

Epigenetics YEATS domain selectivity Chemical probe validation

SGC-iMLLT Exhibits 7-Fold Lower Potency in MV4-11 AML Cells vs. Optimized Structural Analog, Providing a Baseline for SAR Studies

In a comparative study of benzimidazole derivatives, SGC-iMLLT served as the reference compound for cellular proliferation assays in MLL-rearranged AML cell lines. Compound 28, which replaces the indazole moiety of SGC-iMLLT with a methyl phenanthridinone group, exhibited IC50 values of 4.8 μM in MV4-11 cells and 8.3 μM in MOLM-13 cells, representing approximately 7-fold and 9-fold more potent inhibition of cell growth than SGC-iMLLT [1]. This establishes SGC-iMLLT as the critical baseline comparator for evaluating structure-activity relationships in YEATS inhibitor development.

Acute Myeloid Leukemia SAR Cellular potency

SGC-iMLLT Metabolic Half-Life in Human Hepatocytes is 53 Minutes, Supporting In Vitro Assay Duration Planning

The metabolic stability of SGC-iMLLT was evaluated in primary human hepatocytes, revealing a half-life (t1/2) of 53 minutes with 48% of the parent compound remaining after 60 minutes [1]. The primary metabolic pathway was identified as N-demethylation . This moderate metabolic resistance informs the experimental design of cellular assays, as prolonged incubation beyond 2-4 hours will result in significant compound depletion. While no direct PK comparison to bromodomain inhibitors exists under identical conditions, this data provides a quantitative benchmark for assay optimization that is absent for many research-grade tool compounds.

Metabolic stability In vitro ADME Human hepatocytes

SGC-iMLLT Displays Increased Sensitivity in MLL-ENL Leukemic Cells vs. Control AML Cells

YEATS-containing MLL-ENL leukemic cells exhibit increased sensitivity to SGC-iMLLT compared to control AML cells, as demonstrated in colony formation assays using simultaneously generated murine MLL-ENL, MLL-AF9, and E2A-HLF cells [1]. This differential sensitivity is consistent across multiple readouts, including colony formation capacity and cell growth kinetics measured over 3, 6, and 9 days post-treatment [1]. The finding establishes SGC-iMLLT as a tool for probing MLL-ENL fusion-driven leukemogenesis and distinguishes its cellular profile from pan-AML cytotoxic agents.

MLL-ENL Leukemia YEATS domain

SGC-iMLLT Applications: Target Validation, SAR Benchmarking, and MLL-ENL Leukemia Model Studies


YEATS Domain-Specific Target Validation in Epigenetic Reader Biology

SGC-iMLLT enables target validation experiments requiring complete selectivity over bromodomains and YEATS2/4, with confirmed lack of activity against 48 bromodomains at 50 μM and YEATS2/4 IC50 >10 μM [1]. This selectivity profile supports definitive assignment of biological phenotypes to MLLT1/3 YEATS domain inhibition rather than confounding off-target reader domain effects [2].

Structure-Activity Relationship (SAR) Reference Standard for ENL/YEATS Inhibitor Development

SGC-iMLLT serves as the established baseline comparator for evaluating novel benzimidazole-amide and piperazine-urea derivatives targeting the YEATS domain. The compound's cellular potency in MV4-11 and MOLM-13 AML cell lines, with approximately 7-fold and 9-fold lower activity than optimized analog compound 28, provides a quantitative benchmark for SAR-driven medicinal chemistry optimization campaigns [1].

Investigating MLL-ENL Fusion-Dependent Leukemogenesis in Preclinical Models

SGC-iMLLT demonstrates increased sensitivity in YEATS-containing MLL-ENL leukemic cells compared to control AML cells in colony formation and cell growth kinetic assays [1]. This differential cellular activity makes SGC-iMLLT a relevant tool for dissecting the mechanistic role of the ENL YEATS domain in MLL-ENL fusion-driven leukemia and for assessing the therapeutic potential of YEATS inhibition in t(11;19) leukemia models [2].

Cellular Target Engagement Studies Using CETSA, FRAP, and NanoBRET Assays

SGC-iMLLT has been validated in multiple orthogonal cellular target engagement assays, including CETSA in MV-4-11 cells (MLLT1), FRAP in U2OS cells transfected with GFP-tagged MLLT1 and MLLT3, and NanoBRET in HEK293 cells (MLLT3) [1]. These validated protocols provide a foundation for confirmatory target engagement studies in custom cellular systems expressing MLLT1/3 fusion proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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